Farampator

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Properties

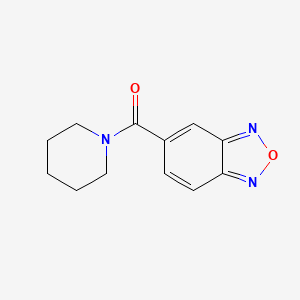

IUPAC Name |

2,1,3-benzoxadiazol-5-yl(piperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-12(15-6-2-1-3-7-15)9-4-5-10-11(8-9)14-17-13-10/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVRBYKKGGDPAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC3=NON=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175413 | |

| Record name | Farampator | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211735-76-1 | |

| Record name | Farampator | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211735-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Farampator [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211735761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farampator | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15012 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Farampator | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FARAMPATOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X6P5N8K2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Farampator on AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farampator (CX-691, ORG-24448) is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical mediator of fast excitatory neurotransmission in the central nervous system. Classified as a "low-impact" ampakine, this compound enhances glutamatergic signaling by modulating the kinetic properties of the AMPA receptor. This guide provides a comprehensive technical overview of this compound's mechanism of action, detailing its binding site, effects on receptor kinetics, and the downstream consequences for synaptic transmission. Quantitative data from key in vitro assays are summarized, and detailed experimental methodologies are provided to facilitate further research and development in this area.

Introduction to this compound and AMPA Receptor Modulation

AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the brain.[1] They are tetrameric protein complexes composed of four subunits (GluA1-4), and their subunit composition dictates their biophysical and pharmacological properties.[2] The activation of AMPA receptors by glutamate leads to the influx of cations, primarily Na⁺, resulting in depolarization of the postsynaptic membrane.

Positive allosteric modulators of AMPA receptors, such as this compound, represent a therapeutic strategy aimed at enhancing cognitive function and treating various neurological and psychiatric disorders.[3] Unlike direct agonists, PAMs do not activate the receptor themselves but rather potentiate the response to the endogenous agonist, glutamate.[1] This offers a more nuanced approach to modulating synaptic strength with a potentially wider therapeutic window.

This compound is distinguished as a "low-impact" ampakine, which moderately offsets receptor desensitization without significantly altering the binding affinity of glutamate.[4] This profile is thought to contribute to its favorable safety profile, particularly the reduced risk of seizure activity compared to "high-impact" modulators that cause more profound changes in receptor function.[5]

Core Mechanism of Action

This compound exerts its modulatory effects by binding to a specific allosteric site on the AMPA receptor, thereby altering its conformational dynamics and gating properties.

Binding Site

This compound binds to an allosteric site located at the dimer interface of the ligand-binding domain (LBD) of the AMPA receptor.[6] This binding pocket is distinct from the glutamate-binding site. The interaction of this compound with this site stabilizes the glutamate-bound, closed-cleft conformation of the LBD, which is a key step in channel gating.[6]

Effects on AMPA Receptor Kinetics

The binding of this compound to its allosteric site leads to a modulation of the receptor's kinetic properties, primarily affecting deactivation and desensitization.

-

Deactivation: this compound slows the rate of channel deactivation, which is the closure of the channel upon the dissociation of glutamate. By stabilizing the glutamate-bound state, this compound prolongs the open time of the channel in response to a brief glutamate pulse.[6]

-

Desensitization: this compound moderately reduces the extent of receptor desensitization, a process where the channel closes despite the continued presence of bound glutamate.[4] This effect is less pronounced than that of high-impact modulators.[5]

The net effect of these kinetic changes is an increase in the total charge transfer through the AMPA receptor channel for a given glutamate stimulus, leading to an enhanced postsynaptic response.

Downstream Signaling Consequences

By potentiating AMPA receptor function, this compound enhances synaptic transmission and can facilitate long-term potentiation (LTP), a cellular correlate of learning and memory.[7] The increased cation influx leads to greater postsynaptic depolarization, which can enhance the activation of NMDA receptors and downstream signaling cascades involved in synaptic plasticity.[8]

Quantitative Data

The following tables summarize the available quantitative data for this compound and related "low-impact" ampakines to provide a comparative context.

| Parameter | This compound (CX-691) | CX516 (Low-Impact Ampakine) | Reference Compound (High-Impact) | Reference |

| Classification | Low-Impact Ampakine | Low-Impact Ampakine | High-Impact Ampakine (e.g., CX614) | [4] |

| Effect on Desensitization | Moderately offsets | Partially offsets | Substantially offsets | [4] |

| Effect on Agonist Affinity | Does not meaningfully alter | Does not meaningfully alter | May enhance | [4] |

| Potency (vs. other ampakines) | More potent than CX516, CX546, and CX614 in vivo | Less potent than this compound | Varies by compound | [4] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Action

Figure 1. Signaling pathway of this compound's positive allosteric modulation of the AMPA receptor.

Experimental Workflow for Characterizing this compound

Figure 2. Experimental workflow for the discovery and characterization of AMPA receptor PAMs like this compound.

Detailed Experimental Protocols

Radioligand Binding Assay (Competition Assay to Determine Ki)

Objective: To determine the binding affinity (Ki) of this compound for the AMPA receptor allosteric site.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing the desired AMPA receptor subunit combination (e.g., GluA2).

-

Radioligand: A suitable radiolabeled PAM that binds to the same allosteric site (e.g., [³H]-CX614).

-

Unlabeled this compound.

-

Binding Buffer: 50 mM Tris-HCl, 100 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold Binding Buffer.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In each well of a 96-well plate, combine:

-

Cell membranes (typically 50-100 µg of protein).

-

A fixed concentration of the radioligand (typically at or below its Kd).

-

Increasing concentrations of unlabeled this compound.

-

Binding Buffer to a final volume of 250 µL.

-

-

Equilibration: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine non-specific binding from wells containing a saturating concentration of an unlabeled ligand.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the effect of this compound on glutamate-evoked currents and to quantify its impact on deactivation and desensitization kinetics.

Materials:

-

HEK293 cells transiently or stably expressing the desired AMPA receptor subunit combination.

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2 with CsOH.

-

Glutamate stock solution.

-

This compound stock solution.

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes (3-5 MΩ resistance).

Procedure:

-

Cell Culture: Plate cells on glass coverslips 24-48 hours before recording.

-

Recording Setup:

-

Place a coverslip in the recording chamber and perfuse with External Solution.

-

Pull a glass pipette and fill it with Internal Solution.

-

-

Whole-Cell Configuration:

-

Approach a cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Data Acquisition:

-

Deactivation: Apply a brief pulse of glutamate (e.g., 1 ms (B15284909) of 10 mM glutamate) using a fast perfusion system and record the decaying current. The time constant of decay represents the deactivation rate.

-

Desensitization: Apply a prolonged pulse of glutamate (e.g., 500 ms of 10 mM glutamate) and record the current decay in the continued presence of the agonist. The rate and extent of this decay represent desensitization.

-

Concentration-Response: Apply a sub-maximal concentration of glutamate (e.g., EC20) in the presence of varying concentrations of this compound to determine the EC50 of potentiation.

-

-

Data Analysis:

-

Fit the decay of the current following the brief glutamate pulse with a single or double exponential function to determine the deactivation time constant(s).

-

Fit the decay of the current during the prolonged glutamate pulse to determine the desensitization time constant(s) and the steady-state current.

-

Plot the potentiation of the glutamate-evoked current as a function of this compound concentration and fit with a sigmoidal dose-response curve to determine the EC50.

-

Conclusion

This compound represents a well-characterized "low-impact" positive allosteric modulator of AMPA receptors. Its mechanism of action, centered on the stabilization of the glutamate-bound closed-cleft conformation of the ligand-binding domain, leads to a slowing of deactivation and a moderate reduction in desensitization. These kinetic effects result in an overall potentiation of AMPA receptor-mediated synaptic transmission. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the discovery of novel AMPA receptor modulators with refined therapeutic profiles. Further research is warranted to fully elucidate the quantitative effects of this compound on specific AMPA receptor subunit combinations and to translate its promising preclinical profile into clinical efficacy.

References

- 1. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 2. Structure and organization of heteromeric AMPA-type glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMPA Receptor Positive Allosteric Modulators: Potential for the Treatment of Neuropsychiatric and Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antipsychotic-like pharmacological profile of the low impact ampakine CX691 (this compound): Implications for the use of low impact ampakines in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acute effects of the ampakine this compound on memory and information processing in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Architecture and subunit arrangement of native AMPA receptors elucidated by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

Farampator: An In-depth Technical Guide to a Positive Allosteric Modulator of AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farampator (CX-691, ORG-24448) is a piperidine (B6355638) derivative and a member of the ampakine class of drugs, which act as positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. By binding to an allosteric site on the AMPA receptor, this compound potentiates glutamate-mediated excitatory neurotransmission. Classified as a "low-impact" ampakine, it moderately offsets receptor desensitization without significantly altering the binding affinity of AMPA receptor agonists. This characteristic is thought to contribute to a potentially favorable safety profile, reducing the risk of excitotoxicity and seizures associated with high-impact AMPA receptor potentiators. This compound has been investigated for its potential therapeutic effects in cognitive disorders, including schizophrenia and Alzheimer's disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, detailed experimental protocols for its characterization, and a review of its clinical development.

Introduction

The AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system, is a critical target for therapeutic intervention in a range of neurological and psychiatric disorders. Positive allosteric modulators of the AMPA receptor, such as this compound, offer a nuanced approach to enhancing glutamatergic signaling. Unlike direct agonists, PAMs only potentiate the receptor's response in the presence of the endogenous ligand, glutamate (B1630785), thereby preserving the temporal and spatial dynamics of synaptic transmission.

This compound was developed with the aim of improving cognitive function in conditions where glutamatergic signaling is compromised. Its classification as a low-impact ampakine suggests a mechanism that enhances synaptic plasticity without inducing the adverse effects associated with excessive receptor activation. This document serves as a technical resource for researchers and drug development professionals, providing detailed information on the pharmacological properties and experimental investigation of this compound.

Chemical and Physical Properties

This compound is a synthetic small molecule with the following chemical properties:

| Property | Value |

| IUPAC Name | (Benzofuran-5-yl)(piperidin-1-yl)methanone |

| Other Names | CX-691, ORG-24448 |

| Molecular Formula | C₁₄H₁₅NO₂ |

| Molecular Weight | 229.27 g/mol |

| CAS Number | 211735-76-1 |

| SMILES | O=C(N1CCCCC1)c2ccc3occc3c2 |

| Appearance | White to off-white solid |

Mechanism of Action

This compound functions as a positive allosteric modulator of AMPA receptors. It binds to a site on the receptor that is distinct from the glutamate binding site. This binding event induces a conformational change that enhances the receptor's response to glutamate.

The primary mechanism of action of this compound involves the modulation of two key kinetic properties of the AMPA receptor:

-

Deactivation: this compound slows the rate at which the ion channel closes after glutamate dissociates from the receptor, thereby prolonging the excitatory postsynaptic current (EPSC).

-

Desensitization: this compound moderately reduces the rate and extent of receptor desensitization, a process where the receptor becomes unresponsive to glutamate despite its continued presence.

As a "low-impact" ampakine, the effect of this compound on desensitization is less pronounced than that of "high-impact" ampakines. This is believed to be a key factor in its improved safety profile, as it is less likely to lead to the excessive calcium influx and excitotoxicity that can be caused by prolonged receptor activation.

Signaling Pathway

The potentiation of AMPA receptor activity by this compound leads to an increase in intracellular calcium levels, which can trigger a cascade of downstream signaling events. One of the key pathways implicated in the effects of ampakines is the activation of brain-derived neurotrophic factor (BDNF) signaling. Increased neuronal activity resulting from AMPA receptor potentiation can lead to the release of BDNF, which in turn can promote synaptic plasticity, neurogenesis, and cell survival.

This compound's potentiation of AMPA receptor signaling cascade.

Quantitative Pharmacological Data

Quantitative data on the binding affinity and in vitro potency of this compound are not extensively available in the public domain. The following tables summarize the available information and provide comparative data for other relevant ampakines.

In Vitro Potency

| Compound | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |

| This compound (CX-691) | Electrophysiology | Rat Hippocampal Slices | Potentiation of AMPA-mediated currents | More potent than CX516, CX614, and CX546 in abrogating amphetamine-stimulated locomotor activity[1] | [1] |

| This compound (CX-691) | Electrophysiology | Hippocampal patches | Desensitization | Moderately offsets desensitization[1] | [1] |

| CX516 (Low-Impact) | Electrophysiology | Cortical Neurons | EC₅₀ (Potentiation) | ~150 µM | N/A |

| CX614 (High-Impact) | Electrophysiology | Cortical Neurons | EC₅₀ (Potentiation) | ~10 µM | N/A |

Binding Affinity

| Compound | Radioligand | Tissue/Cell Line | Parameter | Value | Reference |

| This compound (CX-691) | N/A | N/A | Ki / Kd | Not Available | N/A |

| AMPA | [³H]AMPA | Rat Brain Membranes | Kd (high affinity) | ~5 nM | N/A |

| AMPA | [³H]AMPA | Rat Brain Membranes | Kd (low affinity) | ~50 nM | N/A |

Note: Direct binding affinity data (Ki or Kd) for this compound to the AMPA receptor are not available in the public literature. Low-impact ampakines are generally characterized by not significantly altering agonist binding affinity.[1]

Pharmacokinetic Data

Preclinical Pharmacokinetics

| Species | Route | Dose | Cmax | Tmax | t½ | Bioavailability | Reference |

| Rat | Oral | N/A | N/A | N/A | N/A | Penetrates the blood-brain barrier[1] | [1] |

| Mouse | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

| Dog | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

Note: Comprehensive preclinical pharmacokinetic parameters for this compound are not publicly available.

Human Pharmacokinetics

| Population | Route | Dose | Cmax | Tmax | t½ | Reference |

| Healthy Elderly Volunteers | Oral | 500 mg | N/A | ~1 hour[2] | N/A | [2] |

Note: A clinical study in healthy elderly volunteers indicated that testing was conducted around the time of maximum plasma concentration (Tmax), which was approximately 1 hour post-dose.[2] Specific values for Cmax and half-life (t½) were not reported.

Clinical Studies

This compound has been investigated in clinical trials for its potential to treat cognitive impairment in schizophrenia and Alzheimer's disease.

Healthy Volunteers

A study in healthy elderly volunteers demonstrated that a single 500 mg dose of this compound improved performance on tasks of short-term memory and information processing.[2] However, it appeared to impair episodic memory.[2] Side effects included headache, somnolence, and nausea, which were associated with higher plasma concentrations of the drug.[2]

Schizophrenia

Preclinical studies suggested that this compound might have antipsychotic-like effects and could ameliorate cognitive deficits associated with schizophrenia.[1] However, the development for this indication was discontinued.

Alzheimer's Disease

This compound was also investigated for the treatment of cognitive deficits in Alzheimer's disease, but its development was ultimately terminated, reportedly due to concerns about cardiac toxicity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize positive allosteric modulators of AMPA receptors like this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the potentiation of AMPA receptor-mediated currents by a test compound in cultured neurons or brain slices.

Objective: To determine the effect of this compound on the amplitude, deactivation, and desensitization of glutamate-evoked currents.

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons) or acute brain slices.

-

External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

-

Internal solution (in mM): 120 Cs-gluconate, 10 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, pH 7.2.

-

Agonist solution: External solution containing a known concentration of glutamate (e.g., 1 mM).

-

Test compound solution: External solution containing the desired concentration of this compound.

-

Patch pipettes (3-5 MΩ resistance).

-

Patch-clamp amplifier and data acquisition system.

-

Rapid solution exchange system.

Procedure:

-

Prepare cultured neurons or acute brain slices.

-

Place the preparation in the recording chamber and perfuse with external solution.

-

Establish a whole-cell recording from a target neuron.

-

Voltage-clamp the neuron at a holding potential of -60 mV.

-

Deactivation kinetics:

-

Apply a brief pulse of glutamate (e.g., 1 ms) to elicit an EPSC.

-

Record the decay of the current after the removal of glutamate.

-

Perfuse the cell with the this compound solution for 2-5 minutes.

-

Apply the same brief pulse of glutamate in the presence of this compound and record the current.

-

-

Desensitization kinetics:

-

Apply a prolonged pulse of glutamate (e.g., 200 ms) to induce receptor desensitization.

-

Record the decay of the current during the glutamate application.

-

Perfuse the cell with the this compound solution.

-

Apply the same prolonged pulse of glutamate in the presence of this compound and record the current.

-

-

Data Analysis:

-

Measure the peak amplitude of the EPSCs in the absence and presence of this compound to determine the degree of potentiation.

-

Fit the decay phase of the deactivating currents to an exponential function to determine the deactivation time constant (τ_deact).

-

Fit the decay phase of the desensitizing currents to an exponential function to determine the desensitization time constant (τ_des) and the steady-state current.

-

Workflow for whole-cell patch-clamp electrophysiology.

High-Throughput Screening (HTS) using a Fluorescence-Based Assay

This method allows for the rapid screening of large compound libraries for positive allosteric modulators of AMPA receptors.

Objective: To identify compounds that potentiate glutamate-induced depolarization in a cell line expressing AMPA receptors.

Materials:

-

HEK293 cells stably expressing a specific AMPA receptor subunit combination (e.g., GluA2).

-

Cell culture medium and supplements.

-

384-well black-walled, clear-bottom microplates.

-

Fluorescence membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Glutamate solution (at a sub-maximal concentration, e.g., EC₂₀).

-

Compound library dissolved in DMSO.

-

Fluorescent imaging plate reader (e.g., FLIPR).

Procedure:

-

Seed HEK293-AMPAR cells into 384-well plates and grow to confluence.

-

Remove the culture medium and wash the cells with assay buffer.

-

Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37°C).

-

Using a robotic liquid handler, add the test compounds from the library to the wells (final concentration typically 1-10 µM).

-

Incubate the plate with the compounds for a short period (e.g., 10-15 minutes).

-

Place the plate in the fluorescence imaging plate reader.

-

Initiate fluorescence reading and establish a baseline.

-

Add the glutamate solution to all wells simultaneously using the plate reader's integrated liquid handler.

-

Continue to monitor the fluorescence signal for a set period.

-

Data Analysis:

-

Calculate the change in fluorescence intensity upon glutamate addition for each well.

-

Compare the fluorescence change in the presence of a test compound to the control wells (glutamate alone).

-

Identify "hits" as compounds that cause a statistically significant increase in the glutamate-evoked fluorescence signal.

-

Workflow for high-throughput screening of AMPA receptor modulators.

Conclusion

This compound is a well-characterized "low-impact" ampakine that has demonstrated the ability to positively modulate AMPA receptor function. Its mechanism of action, primarily through slowing deactivation and moderately offsetting desensitization, offers a potential therapeutic advantage by enhancing synaptic transmission with a reduced risk of excitotoxicity. While preclinical and early clinical studies have shown promise in the context of cognitive enhancement, the development of this compound was ultimately halted. Nevertheless, the study of this compound and other ampakines continues to provide valuable insights into the role of AMPA receptors in health and disease and informs the development of next-generation cognitive enhancers. This technical guide provides a foundational resource for researchers interested in the pharmacology and experimental investigation of this important class of molecules.

References

- 1. Antipsychotic-like pharmacological profile of the low impact ampakine CX691 (this compound): Implications for the use of low impact ampakines in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute effects of the ampakine this compound on memory and information processing in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Farampator's Impact on Glutamatergic Synaptic Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Farampator (CX-691, ORG-24448) is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, classified as a "low-impact" ampakine. This classification stems from its mechanism of action, which involves modest inhibition of AMPA receptor desensitization without significantly affecting agonist binding affinity. This property is believed to contribute to a lower risk of excitotoxicity and seizures compared to "high-impact" ampakines.

Preclinical and early clinical studies have explored this compound's potential for cognitive enhancement in disorders such as schizophrenia and Alzheimer's disease. While it has demonstrated the ability to improve short-term memory, concerns regarding its impairment of episodic memory and, most critically, cardiac toxicity, led to the termination of its clinical development.

This technical guide provides an in-depth overview of this compound's effects on glutamatergic synaptic transmission, compiling available quantitative data, detailing experimental methodologies, and visualizing key pathways and processes.

Mechanism of Action at the Glutamatergic Synapse

This compound exerts its effects by binding to an allosteric site on the AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system. This binding event modulates the receptor's response to glutamate (B1630785), the primary excitatory neurotransmitter.

As a low-impact ampakine, this compound's primary mechanism is the reduction of AMPA receptor desensitization. Desensitization is a process where the receptor channel closes despite the continued presence of glutamate, thereby limiting the duration of the synaptic current. By partially inhibiting this process, this compound prolongs the flow of ions through the AMPA receptor channel in response to glutamate release. This leads to an overall enhancement of the postsynaptic response.

Crucially, this compound does not significantly alter the affinity of glutamate for its binding site on the AMPA receptor. This distinguishes it from high-impact ampakines and is thought to be a key factor in its improved safety profile regarding seizure induction.

Quantitative Data

The following tables summarize the available quantitative data on this compound's pharmacology and pharmacokinetics. It is important to note that comprehensive public data, particularly from preclinical dose-response studies and detailed human pharmacokinetic trials, is limited.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Species/System | Notes |

| EC50 (for potentiation of glutamate-induced steady-state currents) | 14 µM | - | This value represents the concentration of this compound required to produce half of its maximal effect in potentiating AMPA receptor currents.[1] |

| Binding Affinity (Ki or IC50) | Not Publicly Available | - | Specific binding affinity data for this compound to AMPA receptors or their subunits are not readily found in public literature. |

Table 2: In Vivo Pharmacokinetics of this compound

| Parameter | Value | Species | Route of Administration | Dose | Notes |

| Tmax | ~1 hour | Human | Oral | 500 mg | Time to reach maximum plasma concentration in healthy elderly volunteers.[2] |

| Cmax | Not Publicly Available | Human | Oral | 500 mg | - |

| Half-life (t1/2) | Not Publicly Available | Human | Oral | 500 mg | - |

| Oral Bioavailability | Not Publicly Available | - | - | - | - |

| Brain-to-Plasma Ratio | Penetrates the blood-brain barrier | Rat | - | - | Qualitative assessment; specific ratio not publicly available. |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the effect of this compound on AMPA receptor-mediated currents in individual neurons.

-

Cell Preparation: Primary neuronal cultures (e.g., from rat hippocampus) or brain slices are prepared.

-

Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance "giga-seal" with the cell membrane of a neuron. The membrane patch under the pipette tip is then ruptured to allow electrical access to the whole cell.

-

Voltage Clamp: The neuron's membrane potential is held at a constant voltage (e.g., -70 mV) to record excitatory postsynaptic currents (EPSCs).

-

Drug Application: A baseline of AMPA receptor-mediated currents is established by applying glutamate or by stimulating presynaptic inputs. This compound is then applied to the bath solution at varying concentrations.

-

Data Analysis: The amplitude, decay time constant, and steady-state component of the AMPA receptor currents are measured before and after this compound application to quantify its potentiating effect.

Radial Arm Maze (RAM) for Spatial Memory Assessment

The RAM task is used to evaluate spatial working and reference memory in rodents.

-

Apparatus: An elevated maze with multiple arms (typically 8) radiating from a central platform. A food reward can be placed at the end of some or all arms.

-

Habituation: Animals are familiarized with the maze over several days.

-

Procedure (Win-Shift Task):

-

Training Phase: A subset of arms is baited with a food reward. The animal is placed on the central platform and allowed to explore the maze and retrieve the rewards.

-

Delay: A retention interval is imposed.

-

Test Phase: The animal is returned to the maze, and the number of entries into previously visited (working memory error) and never-baited arms (reference memory error) is recorded.

-

-

Drug Administration: this compound or vehicle is administered systemically (e.g., intraperitoneally or orally) at a specified time before the training or test phase.

-

Data Analysis: The number of errors and the latency to complete the task are compared between drug-treated and control groups.

Novel Object Recognition (NOR) for Recognition Memory

The NOR test assesses an animal's ability to recognize a familiar object versus a novel one.

-

Apparatus: An open-field arena.

-

Habituation: The animal is allowed to explore the empty arena.

-

Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.

-

Delay: A retention interval is imposed.

-

Test Phase: One of the familiar objects is replaced with a novel object. The time the animal spends exploring each object is recorded.

-

Drug Administration: this compound or vehicle is administered before the familiarization phase or before the test phase.

-

Data Analysis: A discrimination index is calculated based on the time spent exploring the novel object versus the familiar object. A higher index in the drug-treated group suggests enhanced recognition memory.

Downstream Signaling Pathways

The potentiation of AMPA receptor activity by this compound is expected to influence downstream intracellular signaling cascades that are crucial for synaptic plasticity and neuronal function. While direct studies on this compound's effects on these pathways are limited, modulation of AMPA receptors is known to impact the following:

-

Brain-Derived Neurotrophic Factor (BDNF): Enhanced AMPA receptor activity can lead to an increase in the expression and release of BDNF, a neurotrophin vital for neuronal survival, growth, and synaptic plasticity.

-

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: Activation of AMPA receptors can trigger the MAPK/ERK signaling cascade, which is involved in a wide range of cellular processes, including gene expression and synaptic plasticity.

-

cAMP Response Element-Binding Protein (CREB): Both the BDNF and MAPK/ERK pathways can converge on the phosphorylation and activation of CREB, a transcription factor that regulates the expression of genes involved in long-term memory formation.

Cardiotoxicity

The clinical development of this compound was halted due to concerns about cardiac toxicity. The precise molecular mechanisms underlying this cardiotoxicity have not been extensively detailed in publicly available literature. However, potential mechanisms for drug-induced cardiotoxicity can involve:

-

Off-target effects: this compound may interact with other receptors or ion channels in cardiac tissue.

-

Disruption of cellular processes: The drug could interfere with mitochondrial function, calcium homeostasis, or induce oxidative stress in cardiomyocytes.

Further investigation would be required to elucidate the specific pathway through which this compound exerts its cardiotoxic effects.

Conclusion

This compound, as a low-impact ampakine, represents a pharmacological approach to enhancing glutamatergic transmission with a potentially improved safety profile over earlier AMPA receptor modulators. While it has shown pro-cognitive effects, its development was ultimately unsuccessful due to a challenging therapeutic window and significant safety concerns, particularly cardiotoxicity. The information compiled in this guide provides a technical overview of this compound's mechanism of action and its effects on synaptic function, highlighting both its therapeutic potential and the liabilities that led to its discontinuation. The study of this compound and other ampakines continues to provide valuable insights into the complex role of AMPA receptors in cognition and disease.

References

The Ampakine Farampator: A Technical Guide to its Chemical Structure, Synthesis, and In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farampator (developmental codes: CX-691, ORG-24448) is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As an ampakine, it enhances glutamatergic neurotransmission by binding to AMPA receptors and slowing their deactivation and desensitization, thereby potentiating ionic currents in response to glutamate (B1630785).[3][4] This mechanism has positioned this compound as a compound of interest for investigating cognitive enhancement and for its potential therapeutic applications in neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[2] This technical guide provides a detailed overview of this compound's chemical properties, a step-by-step synthesis protocol, and methodologies for its in vitro characterization.

Chemical Structure and Properties

This compound is a benzoxadiazole derivative with a piperidinyl-methanone substituent. Its chemical and physical properties are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (2,1,3-Benzoxadiazol-5-yl)(piperidin-1-yl)methanone |

| CAS Number | 211735-76-1 |

| Molecular Formula | C₁₂H₁₃N₃O₂ |

| Molecular Weight | 231.25 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

| SMILES | O=C(N1CCCCC1)c2cc3nonc3c2 |

| InChI | InChI=1S/C12H13N3O2/c16-12(15-6-2-1-3-7-15)9-4-5-10-11(8-9)14-17-13-10/h4-5,8H,1-3,6-7H2 |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the preparation of a key intermediate, 2,1,3-benzoxadiazole-5-carboxylic acid, followed by its coupling with piperidine (B6355638).

Synthesis Pathway

Caption: Synthetic pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 2,1,3-Benzoxadiazole-5-carboxylic acid

This procedure is adapted from known methods for the synthesis of benzoxadiazole derivatives.

-

Oxidative Cyclization:

-

Dissolve 4-amino-3-nitrobenzoic acid in a suitable solvent (e.g., acetic acid).

-

Add an oxidizing agent (e.g., sodium hypochlorite) dropwise at a controlled temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product, 2,1,3-benzoxadiazole-5-carboxylic acid N-oxide.

-

Purify the intermediate by recrystallization or column chromatography.

-

-

Reduction:

-

Dissolve the 2,1,3-benzoxadiazole-5-carboxylic acid N-oxide intermediate in an appropriate solvent (e.g., ethanol).

-

Add a reducing agent, such as triethyl phosphite, and reflux the mixture.

-

Monitor the reaction by TLC.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the resulting 2,1,3-benzoxadiazole-5-carboxylic acid by extraction and recrystallization.

-

Step 2: Amide Coupling to form this compound

This is a standard amide bond formation reaction.

-

Activation of the Carboxylic Acid:

-

Dissolve 2,1,3-benzoxadiazole-5-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or dimethylformamide).

-

Add a coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) or a carbodiimide (B86325) (e.g., DCC or EDC) along with an activating agent (e.g., HOBt).

-

Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

-

-

Coupling with Piperidine:

-

To the solution containing the activated carboxylic acid, add piperidine and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine).

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Upon completion, wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts.

-

Dry the organic layer, concentrate it, and purify the crude this compound by column chromatography or recrystallization.

-

In Vitro Characterization of this compound

The primary in vitro method to characterize the activity of this compound is whole-cell patch-clamp electrophysiology on neurons or cell lines expressing AMPA receptors.

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol is a generalized procedure based on standard electrophysiological techniques.

-

Cell Preparation:

-

Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293 cells) stably or transiently expressing the desired AMPA receptor subunits.

-

Plate the cells on coverslips suitable for microscopy and electrophysiological recording.

-

-

Solutions:

-

External Solution (aCSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂/5% CO₂ (pH 7.4).

-

Internal Solution: Typically contains (in mM): 130 KCl, 5 NaCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 0.4 CaCl₂, adjusted to pH 7.3 with KOH. ATP and GTP can be included to maintain cell health.

-

-

Recording Procedure:

-

Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope and perfuse with external solution.

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Under visual guidance, approach a target cell with the recording pipette and apply gentle positive pressure.

-

Upon contacting the cell, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.

-

Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 to -70 mV.

-

-

Experimental Paradigm:

-

Obtain a stable baseline recording of AMPA receptor-mediated currents. These can be spontaneous excitatory postsynaptic currents (sEPSCs), miniature EPSCs (mEPSCs, in the presence of tetrodotoxin), or currents evoked by local application of glutamate or an AMPA receptor agonist.

-

Bath apply this compound at various concentrations to the external solution.

-

Record the changes in the amplitude, frequency, and kinetics (rise time and decay time) of the AMPA receptor-mediated currents.

-

A washout period, where the drug is removed from the perfusion solution, should be performed to check for reversibility of the effect.

-

Data Analysis

-

Analyze the recorded currents using appropriate software (e.g., pCLAMP, AxoGraph).

-

Measure the peak amplitude, decay time constant, and frequency of synaptic events before, during, and after this compound application.

-

Construct dose-response curves to determine the EC₅₀ of this compound's potentiation effect.

Signaling Pathways Modulated by this compound

This compound, as a positive allosteric modulator of AMPA receptors, influences downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory. The enhanced influx of Na⁺ and Ca²⁺ through the AMPA receptor channel upon this compound binding initiates a cascade of intracellular events.

Caption: Downstream signaling pathways affected by this compound.

Conclusion

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and in vitro characterization of this compound. The detailed protocols and pathway diagrams serve as a valuable resource for researchers in the fields of neuroscience and drug development who are investigating the therapeutic potential of AMPA receptor modulators. The methodologies outlined here can be adapted and expanded upon for further preclinical and clinical research into this compound and other related compounds.

References

Preclinical Profile of Farampator: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farampator, also known as CX-691 and ORG-24448, is a second-generation ampakine that acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] By potentiating glutamatergic neurotransmission, this compound has been investigated for its therapeutic potential in treating cognitive deficits associated with neurological and psychiatric conditions such as Alzheimer's disease and schizophrenia.[3] Ampakines enhance synaptic plasticity, a fundamental mechanism for learning and memory, by slowing the deactivation and desensitization of AMPA receptors.[4] This technical guide provides a comprehensive overview of the preclinical studies of this compound in various animal models, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to an allosteric site on the AMPA receptor, which enhances the receptor's response to its endogenous ligand, glutamate. This potentiation of AMPA receptor function leads to an increased influx of sodium and calcium ions into the postsynaptic neuron, resulting in enhanced synaptic transmission and plasticity.[4] A key downstream effect of sustained AMPA receptor activation is the increased synthesis and release of Brain-Derived Neurotrophic Factor (BDNF).[5] BDNF, in turn, activates its receptor, Tropomyosin receptor kinase B (TrkB), initiating signaling cascades, including the mTOR pathway, that are crucial for long-term potentiation (LTP), synaptogenesis, and neuronal survival.[6][7]

Preclinical Studies in Animal Models of Alzheimer's Disease

This compound has been evaluated in a rat model of Alzheimer's disease induced by the intra-hippocampal injection of amyloid-beta 1-42 (Aβ1-42), which is known to cause cognitive deficits.[8]

Quantitative Data Summary

| Animal Model | Treatment | Dosage | Administration Route | Key Findings | Reference |

| Aβ1-42-induced Alzheimer's rat model | This compound (CX691) | 0.3 mg/kg (twice daily for 10 days) | Oral | Significantly improved spatial learning and memory in the Morris water maze; Significantly increased hippocampal BDNF protein levels. | [8][9] |

| Aβ1-42-induced Alzheimer's rat model | This compound (CX691) | 0.03 mg/kg (twice daily for 10 days) | Oral | No significant improvement in spatial learning or memory; No significant increase in hippocampal BDNF protein levels. | [8][9] |

Experimental Protocols

Amyloid-Beta Induced Alzheimer's Rat Model and Morris Water Maze

The experimental workflow for evaluating this compound in this model involves several key stages, from disease induction to behavioral assessment and biochemical analysis.

-

Animal Model: Male Wistar rats (250-300 g) are typically used. Alzheimer's-like pathology is induced by microinjecting amyloid-beta 1-42 (Aβ1-42) into the hippocampus.[8]

-

Drug Administration: this compound is administered orally, twice a day for 10 consecutive days, at doses of 0.03 mg/kg or 0.3 mg/kg.[8]

-

Morris Water Maze (MWM) Protocol:

-

Apparatus: A circular pool (typically 150 cm in diameter) is filled with water made opaque. A hidden platform is submerged 1 cm below the water surface in one of the four quadrants.[10][11]

-

Acquisition Phase: Rats undergo a series of trials (e.g., 4 trials per day for 4 days) to learn the location of the hidden platform using distal cues in the room. The time taken to find the platform (escape latency) is recorded.[9][12]

-

Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.[10]

-

-

Biochemical Analysis: Following behavioral testing, hippocampal tissue is collected to measure the protein expression of Brain-Derived Neurotrophic Factor (BDNF) using an ELISA test.[8]

Preclinical Studies in Animal Models of Schizophrenia

This compound has also been investigated for its potential antipsychotic and pro-cognitive effects in rodent models relevant to schizophrenia.

Quantitative Data Summary

| Animal Model | Treatment | Dosage | Administration Route | Key Findings | Reference |

| Amphetamine-stimulated Sprague Dawley rats | This compound (CX691) | Not specified | Not specified | More potent than CX516, CX614, and CX546 in reducing amphetamine-stimulated locomotor activity. | [13] |

| Rats | This compound (CX691) | Not specified | Not specified | Enhanced performance in the eight-arm radial maze, a test of spatial working memory. | [13] |

| Rats | This compound (CX691) | Supratherapeutic doses | Not specified | Devoid of cataleptic activity, unlike typical antipsychotics like haloperidol. | [13] |

Experimental Protocols

Amphetamine-Induced Hyperactivity

This model is used to assess the potential antipsychotic properties of a compound by measuring its ability to counteract the stimulant-induced increase in movement, which is considered a model of psychosis-like symptoms.

-

Animals: Sprague Dawley rats are commonly used.[13]

-

Apparatus: Locomotor activity is measured in an open-field apparatus, often a plexiglass box equipped with infrared beams to automatically track movement.[13]

-

Procedure:

-

Habituation: Rats are habituated to the testing boxes for a period (e.g., 30-60 minutes) over several days.[13]

-

Baseline Activity: On the test day, baseline locomotor activity is recorded for a set duration (e.g., 30 minutes).[13]

-

Drug Administration: Rats are administered the test compound (this compound) or vehicle, followed by an injection of d-amphetamine (e.g., 1.0 mg/kg).[2]

-

Post-Injection Monitoring: Locomotor activity (e.g., distance traveled, rearing) is recorded for an extended period (e.g., 60-90 minutes) after the amphetamine injection. A reduction in the amphetamine-induced hyperactivity suggests antipsychotic-like effects.[13]

-

Eight-Arm Radial Maze

This task assesses spatial working and reference memory, cognitive domains often impaired in schizophrenia.

-

Apparatus: The maze consists of a central platform with eight arms radiating outwards. A food reward can be placed at the end of some or all arms.[14][15]

-

Procedure:

-

Habituation and Training: Rats are typically food-restricted to increase motivation and are habituated to the maze. They are then trained to find food rewards in the arms.

-

Testing: The rat is placed on the central platform and allowed to explore the arms.

-

Working Memory Assessment: This is evaluated by the rat's ability to visit each baited arm only once. Re-entry into an arm that has already been visited and the reward consumed is counted as a working memory error.[15][16]

-

Reference Memory Assessment: If only a subset of arms is consistently baited across trials, entries into the never-baited arms are recorded as reference memory errors.[15]

-

Conclusion

Preclinical studies in animal models demonstrate that this compound (CX691) is a potent AMPA receptor modulator with pro-cognitive and potential antipsychotic-like effects. In a rat model of Alzheimer's disease, this compound improved spatial learning and memory and increased levels of the neurotrophin BDNF in the hippocampus.[8][9] In models relevant to schizophrenia, it reduced amphetamine-induced hyperactivity and enhanced spatial working memory without inducing catalepsy, a side effect of some traditional antipsychotics.[13] These findings underscore the therapeutic potential of this compound for treating cognitive impairments in complex neuropsychiatric disorders. Further research, including studies in transgenic animal models, is warranted to fully elucidate its efficacy and mechanism of action.

References

- 1. A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug interactions on spontaneous locomotor activity in rats. Neuroleptics and amphetamine-induced hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transgenic mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Positive AMPA Receptor Modulation Rapidly Stimulates BDNF Release and Increases Dendritic mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ampakines cause sustained increases in BDNF signaling at excitatory synapses without changes in AMPA receptor subunit expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. noldus.com [noldus.com]

- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. b-neuro.com [b-neuro.com]

- 14. 8-Arm Radial Maze for rats or mice, optimized for Videotracking | Animalab [animalab.eu]

- 15. Radial arm maze - Wikipedia [en.wikipedia.org]

- 16. 8-arm Radial Maze - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]

Farampator's Impact on Long-Term Potentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farampator (CX-516, Org 24448) is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, belonging to the ampakine class of drugs. By binding to an allosteric site on the AMPA receptor, this compound slows the receptor's deactivation and desensitization, thereby enhancing glutamatergic neurotransmission. This modulation is of significant interest in neuroscience research and drug development due to the central role of AMPA receptors in synaptic plasticity, particularly long-term potentiation (LTP). LTP, a persistent strengthening of synapses, is widely considered a primary cellular mechanism underlying learning and memory. This technical guide provides an in-depth analysis of this compound's impact on LTP, detailing the underlying molecular mechanisms, experimental protocols for its investigation, and quantitative data from relevant studies.

Introduction to this compound and Long-Term Potentiation

This compound is a piperidine (B6355638) derivative that enhances the function of AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1] Unlike direct agonists, this compound does not activate AMPA receptors on its own but rather potentiates the effect of the endogenous ligand, glutamate (B1630785). This potentiation is achieved by stabilizing the glutamate-bound conformation of the receptor, leading to a prolonged ion channel opening and increased cation influx (Na+ and Ca2+).

Long-term potentiation is a form of synaptic plasticity characterized by a long-lasting enhancement of signal transmission between two neurons that results from stimulating them synchronously.[2] It is most robustly studied at the Schaffer collateral-CA1 synapse in the hippocampus. The induction of LTP is typically dependent on the activation of N-methyl-D-aspartate (NMDA) receptors, which triggers a cascade of intracellular signaling events leading to an increase in the number and function of postsynaptic AMPA receptors. Given this compound's mechanism of action, it is hypothesized to facilitate the induction and expression of LTP, thereby enhancing cognitive functions reliant on this form of synaptic plasticity.

Quantitative Data on this compound's Impact on LTP

| Parameter | Expected Effect of this compound | Rationale |

| LTP Magnitude (fEPSP Slope Increase) | Increased potentiation with sub-maximal stimulation | By enhancing AMPA receptor currents, this compound is expected to lower the threshold for LTP induction, leading to a greater potentiation for a given stimulus. |

| LTP Threshold | Lowered | A smaller stimulus intensity or duration would be required to induce LTP in the presence of this compound. |

| AMPA Receptor Deactivation Time | Prolonged | This compound slows the closing of the AMPA receptor channel after glutamate unbinding. |

| AMPA Receptor Desensitization | Reduced | This compound stabilizes the active conformation of the receptor, reducing the rate and extent of desensitization in the continued presence of glutamate. |

Experimental Protocols

The following section details a standard experimental protocol for investigating the effects of this compound on LTP in vitro using hippocampal slices. This methodology is based on established protocols for studying synaptic plasticity.

In Vitro Hippocampal Slice Electrophysiology

Objective: To measure the effect of this compound on the induction and maintenance of LTP at the Schaffer collateral-CA1 synapse.

Materials:

-

Male Wistar rats (6-8 weeks old)

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, saturated with 95% O2/5% CO2.

-

This compound stock solution (in DMSO) and working solutions in aCSF.

-

Dissection tools, vibratome, and recording chamber.

-

Glass microelectrodes (for recording and stimulation).

-

Electrophysiology rig with amplifier, digitizer, and data acquisition software.

Methodology:

-

Slice Preparation:

-

Anesthetize the rat and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare 400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer slices to an interface or submerged holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

-

-

Electrophysiological Recording:

-

Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents.

-

Place a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

-

Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be set to elicit a response that is 30-40% of the maximal fEPSP slope.

-

-

Drug Application:

-

After establishing a stable baseline, switch the perfusion to aCSF containing the desired concentration of this compound (or vehicle control).

-

Allow the drug to perfuse for at least 20 minutes before LTP induction.

-

-

LTP Induction:

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation for 1 second.

-

-

Post-Induction Recording:

-

Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes after LTP induction to monitor the potentiation.

-

-

Data Analysis:

-

Measure the slope of the fEPSP.

-

Normalize the fEPSP slope to the average baseline value.

-

Compare the magnitude of LTP between slices treated with this compound and vehicle-treated controls.

-

Signaling Pathways and Molecular Mechanisms

This compound's enhancement of LTP is mediated through its modulation of the AMPA receptor, which in turn influences downstream signaling cascades crucial for synaptic plasticity.

Core LTP Induction Pathway

The canonical pathway for LTP induction involves the activation of NMDA receptors, leading to a calcium influx that activates several protein kinases.

This compound's Modulation of the LTP Pathway

This compound enhances the initial depolarization mediated by AMPA receptors. This stronger and more prolonged depolarization facilitates the removal of the Mg2+ block from NMDA receptors, leading to a greater Ca2+ influx and a more robust activation of downstream signaling molecules like CaMKII, PKA, and PKC. This ultimately results in enhanced AMPA receptor trafficking to the synapse and increased phosphorylation of existing AMPA receptors, both of which contribute to the expression of LTP.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vitro electrophysiology experiment designed to test the effect of this compound on LTP.

Conclusion

This compound, as a positive allosteric modulator of AMPA receptors, holds significant potential for enhancing long-term potentiation. By amplifying the physiological effects of glutamate, it is poised to lower the threshold for LTP induction and increase its magnitude. The detailed experimental protocols and an understanding of the underlying signaling pathways outlined in this guide provide a framework for the continued investigation of this compound and other ampakines as potential cognitive enhancers. Further preclinical studies are warranted to provide direct quantitative evidence of this compound's effects on LTP and to fully elucidate its therapeutic potential for disorders characterized by cognitive deficits.

References

The In Vitro and In Vivo Profile of Farampator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farampator (CX-691, ORG-24448) is a second-generation ampakine, a class of compounds that act as positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] AMPA receptors are crucial for mediating fast excitatory synaptic transmission in the central nervous system and are integral to processes of synaptic plasticity, such as long-term potentiation (LTP), which is widely considered a cellular substrate for learning and memory.[3][4] Consequently, this compound and other ampakines have been investigated for their therapeutic potential in treating a range of neurological and psychiatric disorders characterized by compromised AMPA receptor signaling, including schizophrenia, Alzheimer's disease, and ADHD.[5] This technical guide provides an in-depth overview of the in vitro and in vivo pharmacological effects of this compound, detailed experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

This compound exerts its effects by binding to an allosteric site on the AMPA receptor, which is a ligand-gated ion channel. This binding event modulates the receptor's function in the presence of the endogenous agonist, glutamate (B1630785). Specifically, this compound slows the deactivation of the receptor and partially offsets its desensitization, leading to an enhanced and prolonged influx of sodium ions upon glutamate binding. This potentiation of the glutamate-induced current results in a stronger and more sustained depolarization of the postsynaptic neuron, thereby enhancing synaptic transmission.

This compound is classified as a "low-impact" ampakine. This distinction is important because it only moderately offsets receptor desensitization. This characteristic is thought to contribute to a more favorable safety profile, potentially reducing the risk of excitotoxicity and seizure activity that can be associated with "high-impact" ampakines which more strongly inhibit desensitization.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The Role of AMPA Receptor Modulation in the Treatment of Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antipsychotic-like pharmacological profile of the low impact ampakine CX691 (this compound): Implications for the use of low impact ampakines in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Farampator: An In-depth Technical Guide on its Role in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Farampator (CX-691, ORG-24448) is a low-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It has been a subject of significant interest in neuroscience research for its potential to enhance cognitive function and its therapeutic promise in treating neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. By binding to an allosteric site on the AMPA receptor, this compound potentiates glutamate-mediated excitatory neurotransmission. This modulation is thought to underlie its observed effects on synaptic plasticity, including the facilitation of long-term potentiation (LTP), and the enhancement of brain-derived neurotrophic factor (BDNF) expression.

This technical guide provides a comprehensive overview of this compound's mechanism of action, its application in preclinical and clinical research, and detailed experimental protocols. It is intended to serve as a resource for researchers and drug development professionals working in the field of neuroscience. Despite its promising preclinical profile, the clinical development of this compound was terminated, reportedly due to concerns about cardiac toxicity. This guide also addresses the known safety and toxicological data.

Core Mechanism of Action

This compound is classified as a "low-impact" ampakine, which distinguishes it from "high-impact" modulators. This classification is based on its modest effect on slowing the deactivation and desensitization of the AMPA receptor in response to glutamate (B1630785). This nuanced modulation is believed to contribute to a favorable therapeutic window, potentially avoiding the excitotoxicity and seizure risk associated with more potent AMPA receptor activation.

The primary mechanism of this compound involves binding to an allosteric site on the AMPA receptor, a ligand-gated ion channel crucial for fast excitatory synaptic transmission in the central nervous system. This binding event enhances the receptor's response to its endogenous ligand, glutamate. The potentiation of AMPA receptor function by this compound leads to an increased influx of sodium and, in the case of calcium-permeable AMPA receptors, calcium ions into the postsynaptic neuron. This enhanced depolarization is a key factor in the induction and maintenance of long-term potentiation (LTP), a cellular correlate of learning and memory.

Furthermore, the potentiation of AMPA receptor activity by this compound has been shown to increase the expression and release of Brain-Derived Neurotrophic Factor (BDNF)[1]. BDNF, in turn, activates its cognate receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling cascades, including the Extracellular signal-regulated kinase (ERK) pathway. This signaling cascade is critical for promoting neuronal survival, differentiation, and synaptic plasticity.

Data Presentation

Pharmacokinetic Parameters

| Parameter | Species | Dose | Cmax | Tmax | Half-life (t1/2) | AUC | Route | Reference |

| Tmax | Human | 500 mg | - | ~1 hour | - | - | Oral | [2] |

| - | Rat | 0.1-30 mg/kg | - | 4.6-8.5 h | 3.6-5.2 h | - | Oral | [3] |

Note: Comprehensive pharmacokinetic data for this compound is limited in publicly available literature. The table will be updated as more data becomes available.

Preclinical Efficacy Data

| Disease Model | Species | Treatment | Key Findings | Reference |

| Alzheimer's Disease | Rat (Aβ1-42 injection) | This compound (0.3 mg/kg, oral) | Improved spatial learning and memory in the Morris water maze; Increased hippocampal BDNF protein levels. | [1] |

| Schizophrenia | Rat (Amphetamine-induced hyperlocomotion) | This compound (CX691) | More potent than CX516 in reducing amphetamine-stimulated locomotor activity. Synergistically reduces methamphetamine-induced locomotor activity with clozapine (B1669256) and olanzapine. | [4] |

| Cognitive Enhancement | Rat | This compound (CX691) | Enhanced performance in the eight-arm radial maze. | [4] |

Clinical Trial Data

| Study Population | Dose | Key Findings | Side Effects | Reference |

| Healthy Elderly Volunteers | 500 mg (single dose) | Improved short-term memory; Impaired episodic memory. | Headache, somnolence, nausea. | [2] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation

This protocol is a generalized procedure for assessing the effect of this compound on AMPA receptor-mediated currents in cultured neurons or brain slices.

Objective: To measure the potentiation of glutamate-evoked currents by this compound.

Materials:

-

Cultured neurons or acute brain slices

-

Artificial cerebrospinal fluid (aCSF)

-

Internal pipette solution

-

This compound stock solution

-

Glutamate solution

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette pulling

Procedure:

-

Preparation: Prepare aCSF and internal solution. Prepare acute brain slices or plate cultured neurons.

-

Recording Setup: Place the brain slice or coverslip with neurons in the recording chamber and perfuse with aCSF. Pull a patch pipette with a resistance of 3-5 MΩ and fill it with internal solution.

-

Cell Targeting: Under microscopic guidance, approach a neuron with the patch pipette and form a gigaseal.

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Baseline Recording: Clamp the cell at a holding potential of -70 mV to record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).

-

Glutamate Application: Apply a brief pulse of glutamate to evoke a baseline AMPA receptor current.

-

This compound Application: Perfuse the recording chamber with aCSF containing the desired concentration of this compound for a predetermined duration.

-

Post-Farampator Recording: While in the presence of this compound, apply the same glutamate pulse and record the potentiated AMPA receptor current.

-

Data Analysis: Measure the amplitude and decay kinetics of the AMPA receptor currents before and after this compound application to quantify the degree of potentiation.

Morris Water Maze for Spatial Learning and Memory

This protocol is a standard procedure for assessing the effects of this compound on spatial learning and memory in rodent models of Alzheimer's disease.

Objective: To evaluate the effect of this compound on spatial learning and memory.

Materials:

-

Circular water tank (1.5-2 m in diameter)

-

Escape platform

-

Water opacifier (e.g., non-toxic white paint)

-

Video tracking system

-

Rodent subjects (e.g., transgenic Alzheimer's model mice)

-

This compound solution for administration

Procedure:

-

Acclimation: Acclimate the animals to the testing room and handling for several days prior to the experiment.

-

Pre-training (Visible Platform): For 1-2 days, train the animals to find a visible platform in the water maze. This ensures the animals are not visually impaired and can learn the basic task of escaping the water.

-

Drug Administration: Administer this compound or vehicle to the animals at a specified time before the training trials.

-

Acquisition Phase (Hidden Platform): Over several consecutive days (typically 4-5 days), conduct multiple trials per day where the platform is hidden beneath the surface of the opaque water. The location of the platform remains constant. The starting position of the animal is varied for each trial.

-

Probe Trial: 24 hours after the last acquisition trial, remove the platform from the pool and allow the animal to swim freely for a set duration (e.g., 60 seconds).

-